molecular formula C12H15ClN4 B11863785 6-Chloro-9-cycloheptyl-9h-purine CAS No. 6961-62-2

6-Chloro-9-cycloheptyl-9h-purine

Cat. No.: B11863785
CAS No.: 6961-62-2
M. Wt: 250.73 g/mol
InChI Key: LWLHORDRKKHLNF-UHFFFAOYSA-N
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Description

6-Chloro-9-cycloheptyl-9H-purine is a chemical compound with the molecular formula C12H15ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids. The presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position distinguishes this compound from other purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction yields 6-chloropurine, which can then be further reacted with cycloheptyl halides under appropriate conditions to introduce the cycloheptyl group at the 9th position.

Industrial Production Methods

Industrial production of 6-Chloro-9-cycloheptyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cycloheptyl-9H-purine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

    Alkylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation reactions, forming N-alkylated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Alkylation Reactions: Alkyl halides and alkylating agents are commonly used, with reaction conditions involving the use of solvents like acetonitrile and bases such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cycloheptyl-9H-purine, while oxidation reactions can produce oxidized purine derivatives.

Scientific Research Applications

6-Chloro-9-cycloheptyl-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-9-cycloheptyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it can interact with viral proteins, inhibiting viral replication and providing antiviral activity .

Comparison with Similar Compounds

6-Chloro-9-cycloheptyl-9H-purine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6961-62-2

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

6-chloro-9-cycloheptylpurine

InChI

InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2

InChI Key

LWLHORDRKKHLNF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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